molecular formula C21H20O11 B1678633 Quercitrin CAS No. 522-12-3

Quercitrin

Cat. No.: B1678633
CAS No.: 522-12-3
M. Wt: 448.4 g/mol
InChI Key: OXGUCUVFOIWWQJ-HQBVPOQASA-N
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Description

Quercitrin, also known as quercetin-3-O-rhamnoside, is a naturally occurring flavonoid glycoside. It is found in various plants, including oak trees, and is known for its antioxidant properties. This compound is a derivative of quercetin, a well-known flavonoid, and is commonly found in fruits, vegetables, and certain herbs. It has been studied for its potential health benefits, including anti-inflammatory, antiviral, and anticancer properties.

Mechanism of Action

Target of Action

Quercitrin, a natural flavonoid, has been found to target several key enzymes and pathways in the body. One of its primary targets is quinone reductase 2 (QR2) . QR2 is an enzyme that catalyzes the metabolism of toxic quinolines . Inhibition of QR2 may potentially cause lethal oxidative stress . This compound also targets various signaling pathways within the cancer cell, including apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways .

Mode of Action

This compound interacts with its targets primarily through inhibition. It acts as a specific inhibitor of QR2 . This inhibition can potentially cause lethal oxidative stress . This compound also inhibits the production of inflammatory cytokines and enzymes, making it a potential therapeutic agent for various inflammatory conditions .

Biochemical Pathways

This compound affects several biochemical pathways. It controls the activity of oncogenic and tumor suppressor ncRNAs . It also regulates several signaling pathways within the cancer cell, including apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways . These pathways are involved in cell proliferation, invasion, and metastasis .

Pharmacokinetics

Its stability, effectiveness, and bioavailability can be increased using delivery methods .

Result of Action

This compound has numerous molecular and cellular effects. It has strong antioxidant properties, enabling it to scavenge free radicals, reduce oxidative stress, and protect against cellular damage . It also exhibits anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis . Furthermore, it has anti-inflammatory properties, involving the inhibition of the production of inflammatory cytokines and enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as heat, pH, and metal ions may impact the chemical stability of this compound during food preparation and storage . Additionally, the gut microbiota can also play a role in the action of this compound . For instance, this compound has been found to reshape gut microbiota homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quercitrin can be synthesized through various chemical routes. One common method involves the glycosylation of quercetin with rhamnose. The reaction typically requires a catalyst, such as an acid or enzyme, to facilitate the formation of the glycosidic bond. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often extracted from plant sources rather than synthesized chemically. The extraction process involves the use of solvents to isolate this compound from plant materials. The extracted compound is then purified using techniques such as chromatography to obtain a high-purity product. Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Quercitrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quercetin and other oxidation products.

    Hydrolysis: The glycosidic bond in this compound can be hydrolyzed to release quercetin and rhamnose.

    Reduction: this compound can undergo reduction reactions, although these are less common compared to oxidation and hydrolysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.

    Hydrolysis: Acidic or enzymatic hydrolysis is commonly used to break the glycosidic bond. Enzymes such as quercitrinase can specifically target this compound for hydrolysis.

    Reduction: Reducing agents such as sodium borohydride can be used, although these reactions are less frequently studied.

Major Products Formed

    Oxidation: Quercetin and various oxidation products.

    Hydrolysis: Quercetin and rhamnose.

    Reduction: Reduced forms of this compound, although specific products depend on the reducing agent used.

Scientific Research Applications

    Chemistry: Quercitrin is used as a model compound to study glycosidic bond formation and hydrolysis.

    Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: this compound has shown potential in treating inflammatory conditions, viral infections, and certain types of cancer. Its anti-inflammatory properties are particularly valuable in developing treatments for chronic inflammatory diseases.

    Industry: this compound is used in the food and beverage industry as a natural antioxidant and preservative. It is also used in cosmetics for its skin-protective properties.

Comparison with Similar Compounds

Quercitrin is similar to other flavonoid glycosides, such as isothis compound (quercetin-3-O-glucoside) and rutin (quercetin-3-O-rutinoside). it has unique properties that distinguish it from these compounds:

    Isothis compound: Isothis compound has a glucose moiety instead of rhamnose.

    Rutin: Rutin has a disaccharide moiety (rutinose) instead of a monosaccharide. It is more water-soluble than this compound and has different bioavailability and pharmacokinetic properties.

List of Similar Compounds

  • Isothis compound (quercetin-3-O-glucoside)
  • Rutin (quercetin-3-O-rutinoside)
  • Quercetin-3-O-galactoside
  • Quercetin-3-O-arabinoside

This compound’s unique glycosidic structure and its specific biological activities make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGUCUVFOIWWQJ-HQBVPOQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
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Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
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Molecular Formula

C21H20O11
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DSSTOX Substance ID

DTXSID50200230
Record name Quercitrin
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Molecular Weight

448.4 g/mol
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Physical Description

Yellow solid; [Merck Index], Solid
Record name Quercitrin
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Solubility

PRACTICALLY INSOL IN COLD WATER, ETHER; SOL IN ALCOHOL; MODERATELY SOL IN HOT WATER; SOL IN AQ ALKALINE SOLN, 0.064 mg/mL at 16 °C
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Color/Form

YELLOW CRYSTALS FROM DIL METHANOL OR ETHANOL

CAS No.

522-12-3
Record name Quercitrin
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Record name 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
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Melting Point

176-179 °C; FROM WATER, MP 167 °C, 250 - 252 °C
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Record name Quercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does quercitrin exert its anti-inflammatory effects?

A1: this compound exhibits anti-inflammatory activity by inhibiting the NF-κB pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ]

Q2: What is the role of this compound in Wnt/β-catenin signaling?

A2: this compound has been identified as a potentiator of the Wnt/β-catenin signaling pathway, which is critical for cell proliferation, differentiation, and tissue homeostasis. It achieves this by hindering the activity of GSK3, a negative regulator of the pathway. This interaction leads to increased levels of phosphorylated GSK3β S9, ultimately enhancing Wnt signaling. []

Q3: Does this compound directly scavenge reactive oxygen species (ROS)?

A3: While this compound demonstrates antioxidant properties, its direct ROS scavenging ability is less pronounced than its indirect antioxidant effects. For instance, it protects against oxidative stress by activating the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase (HO-1). [, , ]

Q4: How does this compound interact with cellular targets to modulate platelet activation?

A4: this compound effectively inhibits platelet activation through multiple mechanisms. It impairs outside-in signaling of the αIIbβ3 integrin, a key player in platelet aggregation. Additionally, it disrupts GPVI- and U46619-mediated phosphorylation of PLC and PI3K signaling pathways, further contributing to its anti-platelet aggregation activity. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C21H20O11 and a molecular weight of 448.38 g/mol.

Q6: Are there any available spectroscopic data for this compound?

A6: Yes, spectroscopic techniques like UV, IR, Mass spectrometry, and NMR have been employed to characterize this compound. These techniques provide information about its structure, functional groups, and molecular weight. [, ]

Q7: What are the potential therapeutic applications of this compound?

A7: this compound demonstrates promising activities against various diseases, including: * Cardiovascular diseases: Anti-platelet aggregation, antioxidant, and anti-inflammatory properties suggest potential for treating thrombotic diseases and atherosclerosis. [, ] * Neurodegenerative diseases: this compound's ability to potentiate the Wnt/β-catenin pathway and protect against oxidative stress makes it a potential candidate for Alzheimer's disease therapy. [, ] * Inflammatory diseases: Its anti-inflammatory effects through NF-κB inhibition hold promise for treating conditions like systemic lupus erythematosus and periodontal disease. [, ]* Diabetes: this compound has shown potential in improving glucose homeostasis by influencing glycolytic and gluconeogenic enzymes, suggesting its applicability in managing diabetes. []

Q8: How is this compound metabolized in the body?

A8: this compound, a glycoside, undergoes hydrolysis in the body, primarily by intestinal microbiota, to release its aglycone form, quercetin. This process is crucial for its biological activity in vivo. Quercetin is further metabolized through various pathways, including glucuronidation, sulfation, and methylation. [, ]

Q9: Has this compound shown efficacy in in vivo models?

A9: Yes, this compound exhibits beneficial effects in various animal models. For instance, it reduces infarct volume in a mouse model of stroke, ameliorates symptoms in a chronic graft-versus-host murine model of systemic lupus erythematosus, and protects against brain injury in a carbon tetrachloride-induced mouse model. [, , ]

Q10: Are there any known safety concerns or toxicity issues associated with this compound?

A11: While generally considered safe when consumed through dietary sources, high doses of this compound might lead to adverse effects. More research is needed to fully understand its long-term safety profile. []

Q11: Are there any strategies to enhance the bioavailability of this compound?

A11: Several approaches are being explored to improve the bioavailability of this compound, including:* Nanoformulations: Encapsulating this compound in nanoparticles can enhance its solubility, stability, and targeted delivery. * Chemical modifications: Modifying the structure of this compound, such as through glycosylation, can potentially improve its pharmacokinetic properties.

Q12: What analytical methods are used to identify and quantify this compound?

A13: Various techniques, including: * High-performance liquid chromatography (HPLC): HPLC is commonly used for separating, identifying, and quantifying this compound in complex mixtures. [, , , , , , , , , , ]* Thin-layer chromatography (TLC): TLC offers a quick and simple method for the qualitative analysis of this compound. [, , , , ]* Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS): This highly sensitive technique provides accurate quantification of this compound in biological samples. []

Q13: How is the quality of this compound ensured for research and potential therapeutic applications?

A13: Stringent quality control measures are essential for ensuring the purity, potency, and safety of this compound. This includes:* Sourcing from reputable suppliers: Obtaining this compound from reliable sources that adhere to good manufacturing practices (GMP) is crucial.* Analytical testing: Employing validated analytical methods like HPLC and TLC to verify the identity and purity of this compound is essential.

Q14: What are the current research gaps and future directions in the field of this compound research?

A14: While promising, more research is needed to fully understand:* Long-term safety and efficacy in humans: Clinical trials are essential to establish the safety and effectiveness of this compound for various health conditions.* Optimal dosage and formulations: Determining the most effective dosages and delivery systems for specific applications is crucial.* Molecular mechanisms of action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound will facilitate the development of more targeted therapies.

  • Structure-Activity Relationship (SAR): Investigating how modifications to the this compound structure affect its activity, potency, and selectivity is crucial for optimizing its therapeutic potential. [, ]
  • Material compatibility and stability: Studying this compound's performance and applications under various conditions, particularly in drug formulations, is important for developing stable and effective drug products. [, , ]
  • Computational chemistry and modeling: Utilizing computational tools to simulate, calculate, and develop QSAR models for this compound can accelerate the drug discovery process and provide insights into its interactions with biological targets. []
  • Immunogenicity and immunological responses: Understanding the potential of this compound to induce an immune response and developing strategies to mitigate or modulate immunogenicity are relevant for its safe and effective use. []
  • Drug-transporter interactions: Investigating this compound's interactions with drug transporters and exploring strategies to modulate these interactions can help optimize its absorption and distribution in the body. []
  • Drug-metabolizing enzyme induction or inhibition: Determining the compound's potential to induce or inhibit drug-metabolizing enzymes and developing strategies to manage these interactions are crucial for preventing drug interactions and ensuring therapeutic efficacy. []
  • Biocompatibility and biodegradability: Assessing the compatibility of this compound with biological systems and its potential for biodegradation is essential for developing safe and sustainable therapeutic approaches. []
  • Environmental impact and degradation: Evaluating the ecotoxicological effects of this compound and implementing strategies to mitigate any negative environmental impacts are important considerations for responsible drug development and manufacturing. []

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